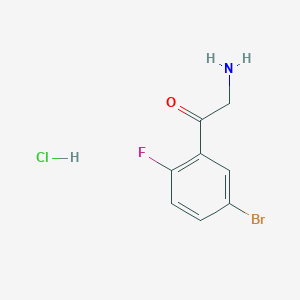5-Bromo-2-fluorophenacylamine hydrochloride
CAS No.:
Cat. No.: VC17244391
Molecular Formula: C8H8BrClFNO
Molecular Weight: 268.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrClFNO |
|---|---|
| Molecular Weight | 268.51 g/mol |
| IUPAC Name | 2-amino-1-(5-bromo-2-fluorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |
| Standard InChI Key | ZTHIXYIMCCUIRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)CN)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-Bromo-2-fluorobenzylamine hydrochloride is a halogen-substituted benzylamine derivative with the molecular formula C₇H₈BrClFN and a formula weight of 240.5 g/mol . Its IUPAC name, (5-bromo-2-fluorophenyl)methanamine hydrochloride, reflects the substitution pattern: a bromine atom at position 5, a fluorine atom at position 2, and an aminomethyl group (-CH₂NH₂) attached to the benzene ring. The hydrochloride salt enhances its stability for storage and handling.
Structural Representation
The SMILES notation for the compound is [NH3+]CC1=CC(Br)=CC=C1F, illustrating the protonated amine group and halogen placements . The InChIKey PDKBJZGGXHTHNC-UHFFFAOYSA-O provides a unique identifier for computational and database applications .
Crystallographic Data
While single-crystal X-ray diffraction data are unavailable in the provided sources, the melting point range of 221–226°C suggests a stable crystalline structure under standard conditions .
Synthesis and Manufacturing
Reaction Optimization
Key parameters include:
-
Temperature Control: Maintaining 90°C during hydrolysis to ensure complete conversion .
-
Stoichiometry: Using 1.8 equivalents of NaOH to avoid side reactions .
-
Purification: Vacuum filtration and drying at 40°C to achieve >99% purity .
Physicochemical Properties
Thermal Stability
The compound exhibits a sharp melting point range (221–226°C), indicative of high crystallinity and minimal impurities . Thermal gravimetric analysis (TGA) data would further clarify decomposition thresholds.
Solubility and Reactivity
As a hydrochloride salt, it is soluble in polar solvents (e.g., water, methanol) but hygroscopic, necessitating storage in desiccated environments . The amine group participates in nucleophilic reactions, enabling its use in:
-
Peptide coupling: Via EDC/HOBt activation.
-
Schiff base formation: With carbonyl compounds.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
(600 MHz, CDCl₃):
-
:
Mass Spectrometry (LC-MS)
The molecular ion peak at m/z 205.05 (M-Cl⁺) aligns with the molecular weight of the free base (C₇H₈BrFN) .
Applications in Pharmaceutical Research
Drug Intermediate
This compound is a precursor in synthesizing:
-
Kinase inhibitors: Targeting fluorine-sensitive enzymatic pockets.
-
Anticancer agents: Leveraging bromine’s electron-withdrawing effects for DNA intercalation.
Case Study: Analogous Compounds
2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS MFCD03094506), a structurally related compound, demonstrates antimicrobial activity, suggesting potential utility for 5-bromo-2-fluorobenzylamine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume